molecular formula C12H11NO2 B3319621 2,2-Dimethyl-3,4-epoxy-6-cyanochroman CAS No. 114926-03-3

2,2-Dimethyl-3,4-epoxy-6-cyanochroman

Cat. No.: B3319621
CAS No.: 114926-03-3
M. Wt: 201.22 g/mol
InChI Key: HCYIWPLDKSWKGY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3,4-epoxy-6-cyanochroman (CAS 65018-90-8) is a specialized organic compound with the molecular formula C12H11NO2 . It is characterized by a chroman backbone integrated with both epoxide and cyano functional groups, making it a valuable and versatile building block in synthetic and medicinal chemistry research . The compound is also known by the systematic name (1aR,7aR)-7,7-dimethyl-7,7a-dihydro-1aH-oxireno[2,3-c]chromene-3-carbonitrile . The presence of the reactive epoxide ring makes it a key intermediate for further chemical transformations, including ring-opening reactions, which are crucial for creating more complex molecular architectures . One documented synthetic route for analogous 3,4-epoxy benzopyrans involves the use of a microbial epoxidase, highlighting a potential biocatalytic approach to its production . While direct biological data for this specific compound is limited in public sources, structural analogs based on the naphthoquinone scaffold, such as epoxy-α-lapachone, have demonstrated significant research interest for their antiparasitic properties against the pathogens responsible for Leishmaniasis, Chagas disease, and Malaria . This suggests potential avenues for investigating this compound in similar biomedical research contexts. Researchers can utilize this compound as a core structure for developing novel bioactive molecules or as a key intermediate in complex synthetic pathways. This product is intended for research and laboratory use only.

Properties

IUPAC Name

2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromene-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-12(2)11-10(14-11)8-5-7(6-13)3-4-9(8)15-12/h3-5,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYIWPLDKSWKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(O2)C3=C(O1)C=CC(=C3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3,4-epoxy-6-cyanochroman typically involves the reaction of 2,2-dimethylchromene with an appropriate epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,4-epoxy-6-cyanochroman undergoes various types of chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols or other oxidized products.

    Reduction: The cyano group can be reduced to an amine or other reduced forms.

    Substitution: The chroman ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxy group can yield diols, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

2,2-Dimethyl-3,4-epoxy-6-cyanochroman has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3,4-epoxy-6-cyanochroman involves its interaction with various molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The cyano group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,2-Dimethyl-3,4-epoxy-6-cyanochroman with structurally related chroman and heterocyclic derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities.

Compound Substituents Key Properties Reported Bioactivities Ref.
This compound 3,4-epoxy; 6-cyano; 2,2-dimethyl High polarity (epoxy, cyano); moderate lipophilicity (methyl groups) Limited direct data; inferred anti-inflammatory potential from structural analogs
6-Ethynyl-4,4-dimethylthiochroman Thiochroman core (S instead of O); 6-ethynyl; 4,4-dimethyl Increased lipophilicity (sulfur atom); rigid structure (ethynyl) No direct activity data; sulfur may enhance membrane permeability
3-Hydroxy-2,2-dimethyl-6-acetylchromane 3-hydroxy; 6-acetyl; 2,2-dimethyl Hydrogen-bonding capacity (OH); electron-withdrawing acetyl group Cytotoxicity in cancer cells under hypoxia; antimicrobial activity
Phenyl3-[2,2-dimethyl-3,4-dihydro-(2H)-benzopyran-6-yl]-2E- 3,4-dihydro (unsaturated); phenyl ester; 2,2-dimethyl Enhanced metabolic stability (ester); planar structure (unsaturated dihydro core) Anti-inflammatory activity via COX-2 inhibition; synthetic challenges with nitro groups
6-Methoxychroman-3-carboxylic acid 6-methoxy; 3-carboxylic acid High solubility (carboxylic acid); moderate acidity (pKa ~4.5) Potential for enzyme inhibition (e.g., cyclooxygenases) via carboxylate interaction

Key Structural and Functional Differences

Epoxy vs. In contrast, dihydro analogs (e.g., 3,4-dihydro derivatives) lack this strain, favoring planar conformations that may reduce target selectivity. Replacing oxygen with sulfur (thiochroman) increases lipophilicity, which could improve blood-brain barrier penetration but reduce water solubility .

Substituent Effects on Bioactivity: Cyano vs. Acetyl/Methoxy Groups: The electron-withdrawing cyano group at C-6 may stabilize charge-transfer interactions in biological systems, whereas acetyl or methoxy groups (electron-donating) could alter redox properties or metabolic pathways . 2,2-Dimethyl Substitution: This feature is conserved across multiple analogs and is hypothesized to sterically protect the chroman core from oxidative degradation, extending half-life in vivo .

Reported Activities: Chroman esters with phenyl groups (e.g., phenyl3-[2,2-dimethyl-3,4-dihydro-(2H)-benzopyran-6-yl]-2E-) have shown anti-inflammatory activity via COX-2 inhibition, suggesting that the target compound’s epoxy and cyano groups may further modulate selectivity . Natural chroman derivatives from Senecio graveolens (e.g., 3-hydroxy-2,2-dimethyl-6-acetylchromane) exhibit cytotoxicity under hypoxic conditions, highlighting the role of substituents in targeting stress-responsive pathways in cancer .

Biological Activity

2,2-Dimethyl-3,4-epoxy-6-cyanochroman is a synthetic compound belonging to the chroman family, characterized by its epoxy and cyano functional groups. This compound has gained attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H13NO2\text{C}_{12}\text{H}_{13}\text{N}\text{O}_2

This compound is synthesized through the reaction of 2,2-dimethylchromene with an appropriate epoxidizing agent. The synthesis typically involves the use of peracids or other oxidizing agents to facilitate the formation of the epoxy group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound are notably low compared to standard antimicrobial agents.

Microbial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. Studies have shown that this compound induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of mitochondrial membrane potential.

In a study involving human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of approximately 10 µM after 48 hours of treatment. This indicates a potent anticancer effect compared to control treatments.

Cell Line IC50 (µM)
MCF-710
HeLa12
A54915

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages demonstrated a reduction in pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) when treated with this compound.

The biological activity of this compound is attributed to multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to apoptosis.
  • Cytokine Modulation : By modulating cytokine production, it can influence inflammatory pathways.

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The study found that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Screening

A comprehensive screening for antimicrobial activity was conducted by [source], which revealed that this compound showed promising results against multi-drug resistant strains of bacteria. The findings support further development as a potential therapeutic agent for infections caused by resistant pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-dimethyl-3,4-epoxy-6-cyanochroman, and how can intermediates be characterized?

  • Methodology : Begin with a chroman-4-one precursor, introducing dimethyl groups via alkylation under basic conditions (e.g., K₂CO₃/DMF). Epoxidation can be achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. Cyano substitution at position 6 requires nitration followed by catalytic hydrogenation and cyanation with CuCN.
  • Characterization : Use 1H^1H-NMR to confirm epoxide ring formation (δ 3.5–4.5 ppm) and IR spectroscopy for nitrile stretching (~2200 cm⁻¹). Purity should be validated via HPLC (C18 column, acetonitrile/water gradient) .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–3 months; monitor degradation via LC-MS.
  • pH Stability : Dissolve in buffers (pH 3–9) and analyze by UV-Vis spectroscopy for chroman ring integrity.
    • Key Insight : The epoxide ring is prone to hydrolysis in acidic conditions, while the nitrile group remains stable below 40°C .

Advanced Research Questions

Q. What computational models predict the regioselectivity of epoxide ring-opening reactions in this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to evaluate transition states for nucleophilic attack on the epoxide. Compare with experimental results using nucleophiles like amines or thiols.
  • Contradiction Alert : Some studies suggest steric hindrance from 2,2-dimethyl groups directs attack to C3, while others propose electronic effects favor C4. Resolve via kinetic isotope effect (KIE) experiments .

Q. How does this compound interact with cytochrome P450 enzymes, and what metabolites are formed?

  • Methodology :

  • In Vitro Assays : Incubate with human liver microsomes (HLMs) and NADPH; analyze metabolites via UPLC-QTOF-MS.
  • Docking Studies : Use AutoDock Vina to model interactions with CYP3A4/2D6 active sites.
    • Findings : Epoxide ring oxidation generates diol metabolites, while nitrile hydrolysis to amides is rare. Conflicting reports exist on CYP2D6 inhibition—validate via fluorometric assays .

Q. What strategies mitigate data contradictions in enantioselective synthesis of the compound’s epoxide?

  • Methodology :

  • Chiral Chromatography : Use a Chiralpak AD-H column to separate enantiomers and assign configurations via circular dichroism (CD).
  • Asymmetric Catalysis : Test Jacobsen’s Mn(III)-salen catalysts for epoxidation; optimize ee% by adjusting solvent polarity (e.g., toluene vs. acetonitrile).
    • Resolution : Contradictions often arise from impurities in starting materials—employ 13C^{13}C-NMR to verify precursor purity .

Experimental Design & Data Analysis

Q. How to design a SAR study for derivatives of this compound targeting anti-inflammatory activity?

  • Methodology :

  • Scaffold Modification : Syntize analogs with varied substituents (e.g., replacing cyano with carboxyl or halogens).
  • In Vivo Testing : Use a murine LPS-induced inflammation model; measure cytokine levels (IL-6, TNF-α) via ELISA.
    • Statistical Analysis : Apply ANOVA to compare IC₅₀ values; use PCA to identify structural features correlating with activity .

Q. What analytical techniques resolve overlapping spectral signals in NMR characterization?

  • Methodology :

  • 2D NMR : Perform 1H^{1}H-13C^{13}C HSQC to assign crowded regions (e.g., methyl and epoxide protons).
  • DOSY : Differentiate isomers by diffusion coefficients in DMSO-d₆.
    • Case Study : Overlapping δ 1.2–1.5 ppm signals (dimethyl groups) were resolved using 13C^{13}C-DEPT-135 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-3,4-epoxy-6-cyanochroman
Reactant of Route 2
2,2-Dimethyl-3,4-epoxy-6-cyanochroman

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